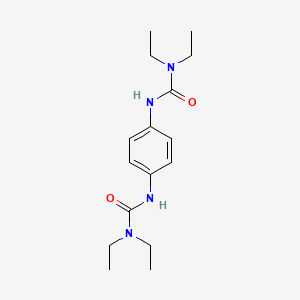
N,N''-1,4-Phenylenebis(N',N'-diethylurea)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’‘-1,4-Phenylenebis(N’,N’-diethylurea) is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of two N,N’-diethylurea groups attached to a central 1,4-phenylene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’‘-1,4-Phenylenebis(N’,N’-diethylurea) typically involves the reaction of 1,4-phenylenediamine with diethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
1,4-Phenylenediamine+2Diethyl isocyanate→N,N”-1,4-Phenylenebis(N’,N’-diethylurea)
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of N,N’‘-1,4-Phenylenebis(N’,N’-diethylurea) follows a similar synthetic route but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’‘-1,4-Phenylenebis(N’,N’-diethylurea) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The urea groups can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carbonyl compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
N,N’‘-1,4-Phenylenebis(N’,N’-diethylurea) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of N,N’‘-1,4-Phenylenebis(N’,N’-diethylurea) involves its interaction with specific molecular targets. The compound can form hydrogen bonds with proteins and enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’'-1,4-Phenylenebis(thiourea): Similar structure but with sulfur atoms replacing the oxygen atoms in the urea groups.
N,N’-1,4-Phenylenebis(N’,N’-dimethylurea): Similar structure but with methyl groups instead of ethyl groups.
Uniqueness
N,N’‘-1,4-Phenylenebis(N’,N’-diethylurea) is unique due to its specific substitution pattern and the presence of diethyl groups, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
71050-63-0 |
|---|---|
Formule moléculaire |
C16H26N4O2 |
Poids moléculaire |
306.40 g/mol |
Nom IUPAC |
3-[4-(diethylcarbamoylamino)phenyl]-1,1-diethylurea |
InChI |
InChI=1S/C16H26N4O2/c1-5-19(6-2)15(21)17-13-9-11-14(12-10-13)18-16(22)20(7-3)8-4/h9-12H,5-8H2,1-4H3,(H,17,21)(H,18,22) |
Clé InChI |
XCBNPCMZAAOVLO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)NC1=CC=C(C=C1)NC(=O)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


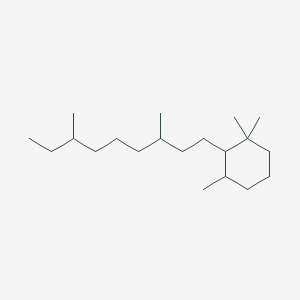
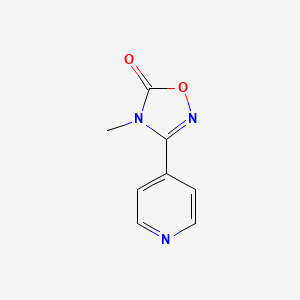
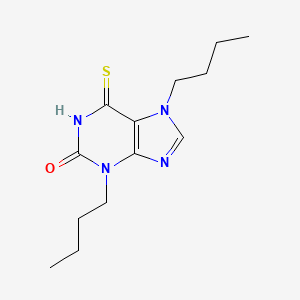
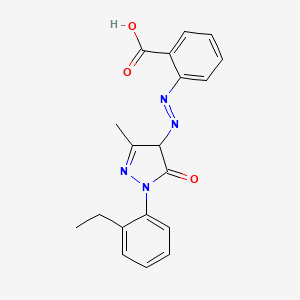
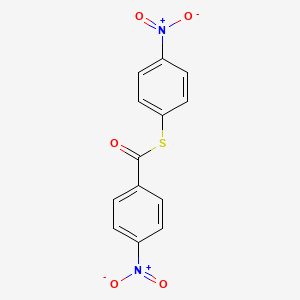
![2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid](/img/structure/B14481129.png)

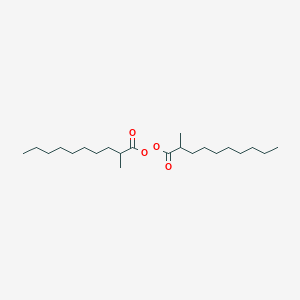
![9-[(2-Methylacryloyl)amino]nonanoic acid](/img/structure/B14481143.png)
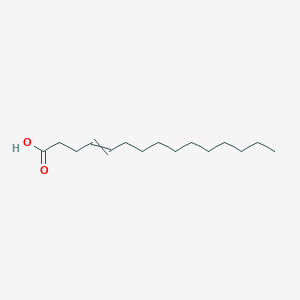
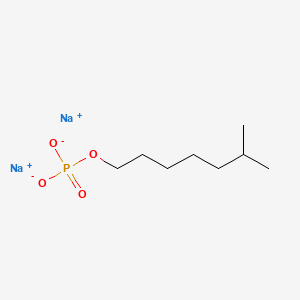
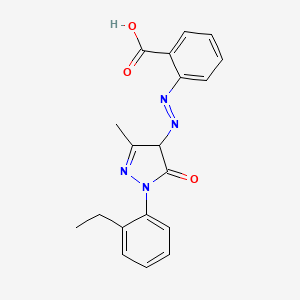
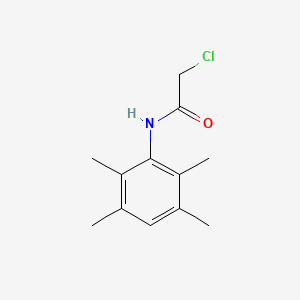
![3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile](/img/structure/B14481192.png)
